molecular formula C17H15N3O4S B2574047 2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide CAS No. 946386-59-0

2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide

Cat. No. B2574047
CAS RN: 946386-59-0
M. Wt: 357.38
InChI Key: KBOSNUBBYSPDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

This compound appears as a yellow powder with a melting point of 250-253°C . The IR spectrum shows peaks at 3139 cm-1 (2o amine, N-H str), 1685 cm-1 (>C=O str of isatin), 1658 cm-1 (>C=O str of hydrazide), 1620 cm-1 (imine, C=N str), 3068 cm-1 (Ar, C-H str), 2989 cm-1 (alkanes, C-H str), 1537 cm-1 (nitro, N=O str), 1328 cm-1, and 583 cm-1 (bromo, C-Br str) .

Scientific Research Applications

Anticancer and Antitumor Activity

Sulfonamides have shown significant promise in anticancer research, with various compounds exhibiting potent antitumor activity. For instance, pazopanib, a drug incorporating the sulfonamide group, demonstrates notable antitumor efficacy as a multi-targeted receptor tyrosine kinase inhibitor. These compounds target tumor-associated carbonic anhydrase (CA) isoforms IX and XII, among others, suggesting a potential for sulfonamide compounds in tumor growth inhibition and as diagnostic tools for cancer detection (Carta, Scozzafava, & Supuran, 2012).

Antiglaucoma Applications

Sulfonamides, due to their inhibition of carbonic anhydrase (CA), are valuable in managing glaucoma, a major cause of blindness. By inhibiting CA, these compounds reduce the secretion of the aqueous humor, thus lowering intraocular pressure (IOP), a key factor in the treatment of glaucoma (Masini, Carta, Scozzafava, & Supuran, 2013).

Antimicrobial and Antiviral Activities

The broad spectrum of biological activities of sulfonamides extends to antimicrobial and antiviral applications. Certain sulfonamide compounds act as bacteriostatic antibiotics, effectively treating infections caused by bacteria and other microorganisms. Additionally, sulfonamides have been utilized as antiviral HIV protease inhibitors, highlighting their versatility in addressing diverse pathogens (Gulcin & Taslimi, 2018).

Anti-Inflammatory and Analgesic Effects

Sulfonamides have demonstrated anti-inflammatory and analgesic properties, making them useful in treating conditions characterized by inflammation and pain. This includes various forms of arthritis and other inflammatory diseases, where they offer an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially different side effect profiles (Zhang et al., 2017).

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11-6-8-12(9-7-11)25(23,24)10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMFZWXXKXBLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.